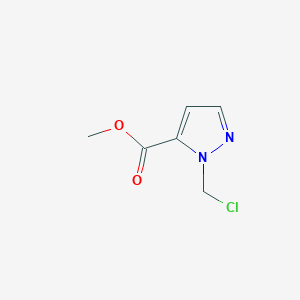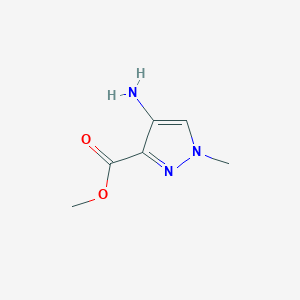
(R)-1,2,3,4-tetrahydronaphthalen-1-amine
Descripción general
Descripción
®-1,2,3,4-Tetrahydronaphthalen-1-amine is an organic compound that belongs to the class of amines It is a chiral molecule, meaning it has a specific orientation in space, and the ®-configuration indicates its stereochemistry This compound is structurally related to naphthalene, with an amine group attached to the first carbon of the tetrahydronaphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of 1-naphthylamine using a chiral catalyst to ensure the ®-configuration. The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process.
Industrial Production Methods: In an industrial setting, the production of ®-1,2,3,4-tetrahydronaphthalen-1-amine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired product. The use of chiral catalysts in these processes is crucial to maintain the stereochemistry of the compound.
Types of Reactions:
Oxidation: ®-1,2,3,4-Tetrahydronaphthalen-1-amine can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form more saturated amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Saturated amines.
Substitution: Alkylated or halogenated derivatives.
Aplicaciones Científicas De Investigación
®-1,2,3,4-Tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: It is explored for its potential use in pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which ®-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity. The specific pathways involved depend on the particular application and target of the compound.
Comparación Con Compuestos Similares
(S)-1,2,3,4-Tetrahydronaphthalen-1-amine: The enantiomer of the ®-form, with different stereochemistry.
1-Naphthylamine: The parent compound without the tetrahydro ring system.
2-Aminotetralin: A similar compound with the amine group on the second carbon.
Uniqueness: ®-1,2,3,4-Tetrahydronaphthalen-1-amine is unique due to its specific ®-configuration, which can lead to different biological activities compared to its (S)-enantiomer. Its structural similarity to naphthalene derivatives also allows for diverse chemical modifications, making it a versatile compound in various applications.
Propiedades
IUPAC Name |
(1R)-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7,11H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZGPXSSNPTNMA-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201335739 | |
| Record name | (-)-1,2,3,4-Tetrahydro-1-naphthylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201335739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23357-46-2 | |
| Record name | (-)-1,2,3,4-Tetrahydro-1-naphthylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23357-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aminotetralin, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023357462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-1,2,3,4-Tetrahydro-1-naphthylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201335739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1,2,3,4-tetrahydronaphthalen-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINOTETRALIN, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F59J0838WR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (R)-1,2,3,4-tetrahydronaphthalen-1-amine contribute to stereoselective iodolactonizations?
A: this compound forms a chiral complex with iodine monochloride (ICl). [] This complex acts as a chiral electrophile in iodolactonization reactions, leading to the formation of enantioenriched iodolactones. For example, in the iodocyclization of 4-phenyl-4-pentenoic acid, using this compound with ICl resulted in a 45% enantiomeric excess (ee) of the desired iodolactone product. []
Q2: What evidence supports the formation of a reactive complex between this compound and ICl?
A2: Several experimental and computational studies provide evidence for the complex formation:
- NMR Titrations: NMR titrations demonstrate a 1:1 complex formation between this compound and ICl, with subsequent transformations observable over time. []
- Time-Dependent UV/Vis Studies: These studies further support the formation and subsequent reaction of the chiral complex, leading to a proposed N-iodo species. []
- Computational Chemistry: Ab initio and DFT calculations corroborate the formation of a charge-transfer complex between this compound and ICl. These calculations provide insights into the structure and potential reactivity of the complex. [, ]
Q3: How does the structure of this compound influence its interaction with ICl and the subsequent reactivity?
A: The chiral center at the 1-position of the tetrahydronaphthalene ring is crucial for the enantioselectivity observed in the iodolactonization reactions. [] The spatial arrangement of the amine group and the aromatic ring likely influences the geometry of the complex formed with ICl, leading to a preferential attack from one enantioface of the substrate.
Q4: Are there alternative chiral amines that could be explored for similar applications in reagent-controlled reactions?
A: While this compound shows promising results, exploring other chiral amines with similar structural features, such as a rigid chiral scaffold and a sterically accessible amine group, could lead to the discovery of even more efficient and selective reagents for asymmetric synthesis. [] This highlights the potential for further research and development in this area.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1310924.png)


